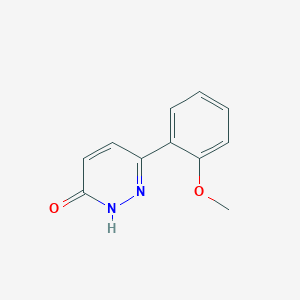

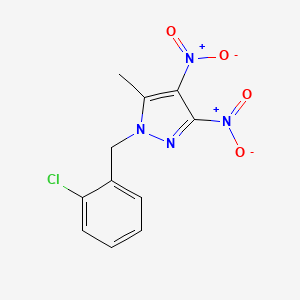

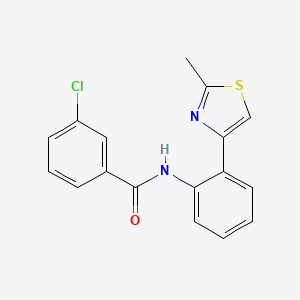

6-(2-methoxyphenyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridazinone derivatives has been reported in the literature . An effective method has been developed for the preparation of novel pyridazine derivatives from easily accessible starting materials . The compounds were synthesized by the reaction of various substituted/nonsubstituted benzaldehydes with 6-[4-(3,4-dichlorophenyl)piperazine-1-yl]-3(2H)-pyridazinone-2-yl acetohydrazide .Molecular Structure Analysis

The molecular structure of 6-(2-methoxyphenyl)pyridazin-3(2H)-one can be represented by the InChI code: 1S/C11H9FN2O2/c1-16-10-6-7(12)2-3-8(10)9-4-5-11(15)14-13-9/h2-6H,1H3,(H,14,15) .Chemical Reactions Analysis

While specific chemical reactions involving 6-(2-methoxyphenyl)pyridazin-3(2H)-one are not found in the search results, pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one, is 220.2 . The storage temperature is 28°C .Applications De Recherche Scientifique

Polymer Feedstock Synthesis

One significant application of a pyridazine-based compound related to 6-(2-methoxyphenyl)pyridazin-3(2H)-one is its use as a polymer feedstock. Qi et al. (2019) demonstrated that a compound similar to 6-(2-methoxyphenyl)pyridazin-3(2H)-one, named GSPZ, can be synthesized from biomass and used to prepare high-performance polymers. These polymers exhibited superior properties like high glass transition temperature and intrinsic flame retardancy, suggesting the potential of such compounds in developing advanced materials (Qi et al., 2019).

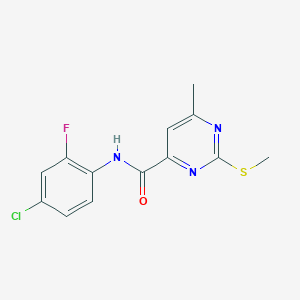

Synthesis of Bioactive Compounds

6-(2-methoxyphenyl)pyridazin-3(2H)-one derivatives have been explored for their potential in synthesizing bioactive compounds. For example, a study by Sharma and Bansal (2016) synthesized various derivatives for potential anti-inflammatory and analgesic applications. These compounds were also evaluated for COX-2 enzyme selectivity, suggesting their utility in therapeutic contexts (Sharma & Bansal, 2016).

Novel Dehydrogenation Reactions

Nakao et al. (1991) investigated a novel dehydrogenation reaction involving a compound structurally related to 6-(2-methoxyphenyl)pyridazin-3(2H)-one. This research contributes to our understanding of chemical reactions involving pyridazinone derivatives and their potential applications in synthetic chemistry (Nakao et al., 1991).

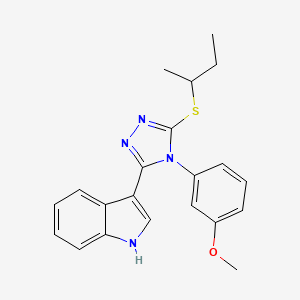

Potential in Juvenile Hormone Mimics

A study by Miyake and Oguia (1992) explored pyridazinone derivatives, including those related to 6-(2-methoxyphenyl)pyridazin-3(2H)-one, for their juvenile hormone-like activity. These compounds showed potential in controlling agricultural pests, suggesting a significant application in pest management (Miyake & Oguia, 1992).

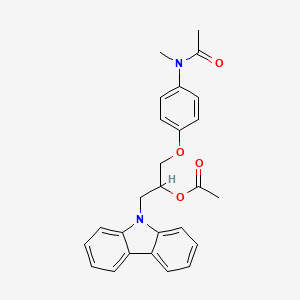

Pharmaceutical Applications

Dundar et al. (2019) synthesized and evaluated several derivatives of 6-(2-methoxyphenyl)pyridazin-3(2H)-one for their ability to inhibit enzymes related to Alzheimer's disease. This study highlights the potential of these compounds in developing treatments for neurological conditions (Dundar et al., 2019).

Mécanisme D'action

The mechanism of action of pyridazinone derivatives is diverse and depends on the specific derivative and its biological target. For instance, some pyridazinone derivatives have been found to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the hydrolysis of acetylcholine, a significant neurotransmitter for regulation of cognition .

Propriétés

IUPAC Name |

3-(2-methoxyphenyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-8(10)9-6-7-11(14)13-12-9/h2-7H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAXLMOUJSXNST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Methoxyphenyl)pyridazin-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate](/img/structure/B2364210.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2364216.png)

![N'-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B2364218.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2364226.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364227.png)